molecular formula C6H16FNO2P+ B15197439 Methyl-fluoro-phosphorylcholine CAS No. 44991-89-1

Methyl-fluoro-phosphorylcholine

Cat. No.: B15197439
CAS No.: 44991-89-1
M. Wt: 184.17 g/mol
InChI Key: OKNSDXKIPFDADW-UHFFFAOYSA-N
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Description

Methyl-fluoro-phosphorylcholine is an extremely toxic chemical compound related to the G-series nerve agents. It is a potent acetylcholinesterase inhibitor, making it significantly more toxic than other similar compounds like sarin

Preparation Methods

The synthesis of methyl-fluoro-phosphorylcholine involves several steps. One common method includes the reaction of trimethylamine with ethylene oxide to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methylphosphonofluoridate to produce this compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Methyl-fluoro-phosphorylcholine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can alter the chemical structure, potentially reducing its toxicity.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Methyl-fluoro-phosphorylcholine has several scientific research applications:

Mechanism of Action

Methyl-fluoro-phosphorylcholine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The compound also acts directly on acetylcholine receptors, further enhancing its toxic effects .

Comparison with Similar Compounds

Methyl-fluoro-phosphorylcholine is unique compared to other similar compounds like sarin and other G-series nerve agents due to its higher potency and resistance to oxime reactivators. This resistance means that the acetylcholinesterase inhibited by this compound cannot be reactivated by common cholinesterase reactivators . Similar compounds include:

Properties

CAS No.

44991-89-1

Molecular Formula

C6H16FNO2P+

Molecular Weight

184.17 g/mol

IUPAC Name

2-[fluoro(methyl)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C6H16FNO2P/c1-8(2,3)5-6-10-11(4,7)9/h5-6H2,1-4H3/q+1

InChI Key

OKNSDXKIPFDADW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)(C)F

Origin of Product

United States

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